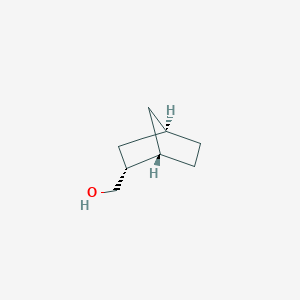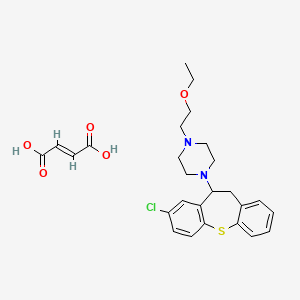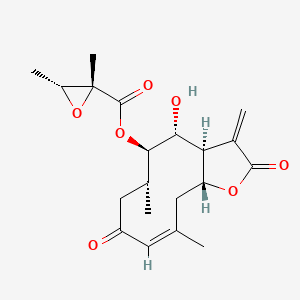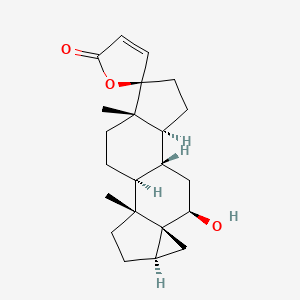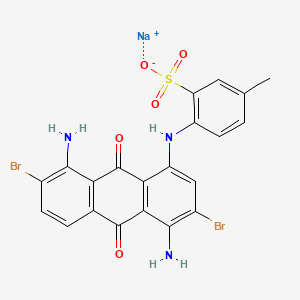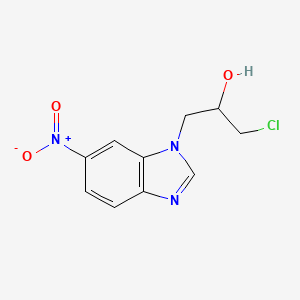
alpha-(Chloromethyl)-6-nitro-1H-benzimidazole-1-ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-(Chloromethyl)-6-nitro-1H-benzimidazole-1-ethanol is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are widely used in various fields, including pharmaceuticals, agriculture, and materials science. This particular compound is characterized by the presence of a chloromethyl group, a nitro group, and an ethanol group attached to the benzimidazole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for chloromethylation is the Blanc chloromethylation reaction, which involves the reaction of formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride . The reaction conditions are typically acidic, and the temperature is maintained at a moderate level to ensure the formation of the chloromethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly catalysts and solvents can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Alpha-(Chloromethyl)-6-nitro-1H-benzimidazole-1-ethanol can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The ethanol group can be oxidized to an aldehyde or carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, in the presence of a base such as sodium hydroxide.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate in an acidic medium.
Major Products
Substitution: New benzimidazole derivatives with different functional groups.
Reduction: 6-amino-1H-benzimidazole derivatives.
Oxidation: Benzimidazole carboxylic acids or aldehydes.
Scientific Research Applications
Alpha-(Chloromethyl)-6-nitro-1H-benzimidazole-1-ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex benzimidazole derivatives.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to the presence of the nitro group, which can be bioactive.
Medicine: Potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of alpha-(Chloromethyl)-6-nitro-1H-benzimidazole-1-ethanol involves its interaction with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, leading to antimicrobial or anticancer effects . The chloromethyl group can also form covalent bonds with nucleophilic sites in biological molecules, further enhancing its bioactivity.
Comparison with Similar Compounds
Similar Compounds
6-Nitro-1H-benzimidazole: Lacks the chloromethyl and ethanol groups, making it less reactive.
1H-Benzimidazole-1-ethanol: Lacks the nitro and chloromethyl groups, reducing its potential bioactivity.
Alpha-(Chloromethyl)-1H-benzimidazole: Lacks the nitro group, which is crucial for certain biological activities.
Uniqueness
Alpha-(Chloromethyl)-6-nitro-1H-benzimidazole-1-ethanol is unique due to the combination of the chloromethyl, nitro, and ethanol groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
126930-66-3 |
|---|---|
Molecular Formula |
C10H10ClN3O3 |
Molecular Weight |
255.66 g/mol |
IUPAC Name |
1-chloro-3-(6-nitrobenzimidazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C10H10ClN3O3/c11-4-8(15)5-13-6-12-9-2-1-7(14(16)17)3-10(9)13/h1-3,6,8,15H,4-5H2 |
InChI Key |
JLYHLWNWECTEBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N(C=N2)CC(CCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


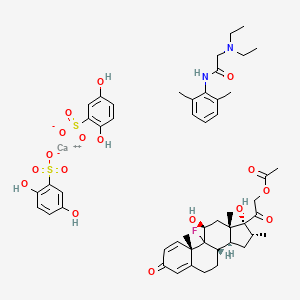

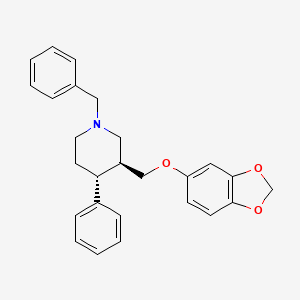

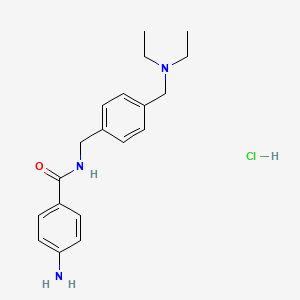
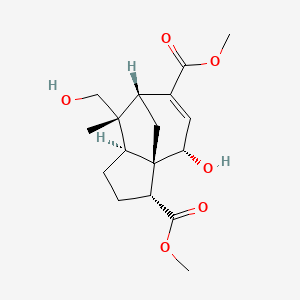
![tetrasodium;4-amino-6-[[4-[4-[(8-amino-1-hydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-5-hydroxynaphthalene-1,3-disulfonate](/img/structure/B15192438.png)

